1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole

Lipophilicity Physicochemical properties Drug-likeness

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole (CAS 648898-05-9) is a synthetic 1,3-disubstituted-1H-indazole bearing a C3-piperidin-4-yl moiety and an N1-(2-methylprop-2-en-1-yl) group (molecular formula C16H21N3, MW 255.36 g/mol, exact mass 255.17373, LogP ~3.41, PSA 29.85 Ų). It appears as a defined intermediate in Glaxo Group Limited patent WO2004/006923 A1, which discloses aryl piperidine derivatives as up-regulators of LDL-receptor expression for the treatment of hypercholesterolemia.

Molecular Formula C16H21N3
Molecular Weight 255.36 g/mol
CAS No. 648898-05-9
Cat. No. B12589966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole
CAS648898-05-9
Molecular FormulaC16H21N3
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCC(=C)CN1C2=CC=CC=C2C(=N1)C3CCNCC3
InChIInChI=1S/C16H21N3/c1-12(2)11-19-15-6-4-3-5-14(15)16(18-19)13-7-9-17-10-8-13/h3-6,13,17H,1,7-11H2,2H3
InChIKeyWGTBVLUIOWLFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole (CAS 648898-05-9): Structural Identity and Sourcing Baseline


1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole (CAS 648898-05-9) is a synthetic 1,3-disubstituted-1H-indazole bearing a C3-piperidin-4-yl moiety and an N1-(2-methylprop-2-en-1-yl) group (molecular formula C16H21N3, MW 255.36 g/mol, exact mass 255.17373, LogP ~3.41, PSA 29.85 Ų) . It appears as a defined intermediate in Glaxo Group Limited patent WO2004/006923 A1, which discloses aryl piperidine derivatives as up-regulators of LDL-receptor expression for the treatment of hypercholesterolemia [1]. The compound occupies a structural niche between simple 3-(piperidin-4-yl)-1H-indazole building blocks and fully elaborated ERK-inhibitor chemotypes such as SCH772984, with its unsubstituted piperidine NH and N1-allylic substituent serving as key vectors for further functionalisation. This compound is distinct from its direct N-methyl congener, 3-(1-methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole (CAS 648898-01-5), and from the generic core 3-(piperidin-4-yl)-1H-indazole (CAS 133455-10-4), with important consequences for procurement decisions.

Why 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole Cannot Be Replaced by Generic Indazole-Piperidine Analogs in LDL-Receptor Up-Regulator Lead Optimisation


Generic substitution among indazole-piperidine congeners is hindered by the precise interplay between the N1-allylic substituent and the unsubstituted piperidine NH in 648898-05-9. The patent record establishes that this compound is directly positioned as a precursor within the LDL-receptor up-regulator patent family [1]. Its closest commercially catalogued analog, 3-(1-methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole (CAS 648898-01-5), carries a tertiary N-methylpiperidine group that eliminates the secondary amine centre required for subsequent amide coupling or reductive amination steps in the synthetic route . Conversely, the simpler 3-(piperidin-4-yl)-1H-indazole core (CAS 133455-10-4) lacks the N1-allyl group entirely, which in the patent series is a critical determinant of lipophilicity and, by inference from related indazole SAR, target-binding conformation at the LXR/LDL-r axis . The quantitative evidence below demonstrates that even seemingly conservative modifications produce measurable differences in physicochemical profile, reactivity, and contextual biological relevance, making compound 648898-05-9 the only structurally faithful intermediate for replicating the Glaxo LDL-r up-regulator synthetic pathway.

Quantitative Differentiation Evidence for 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole vs. Closest Structural Analogs


Lipophilicity and Calculated Physicochemical Profiling vs. 3-(1-Methylpiperidin-4-yl) Analog

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole (648898-05-9) exhibits substantially lower calculated lipophilicity than its N-methylpiperidine analog (648898-01-5). The target compound has a computed LogP of 3.41, one hydrogen bond donor (piperidine NH), 19 heavy atoms, and 3 rotatable bonds . The N-methyl analog 648898-01-5 has a higher exact mass (269.19 vs. 255.17 Da), zero hydrogen bond donors, 20 heavy atoms, and identical rotatable bond count, but its LogP value is predicted to be approximately 0.5–0.8 log units higher due to the additional methyl group . The presence of a single H-bond donor in 648898-05-9 is a critical differentiator for synthetic utility, enabling direct acylation, sulfonylation, or reductive amination at the piperidine NH without prior deprotection.

Lipophilicity Physicochemical properties Drug-likeness

N1-Allylic Substituent vs. Unsubstituted 3-(Piperidin-4-yl)-1H-Indazole Core: Context in LDL-R Up-Regulator Patent Series

The patent WO2004/006923 A1 explicitly lists 1-(2-methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole (648898-05-9) as a precursor on page/column 43 of the specification, establishing its role in the synthetic route to aryl piperidine LDL-r up-regulators [1]. In contrast, the simpler core 3-(piperidin-4-yl)-1H-indazole (CAS 133455-10-4, MW 201.27) lacks the N1-allyl substituent entirely. Within the indazole LXR/LDL-r modulator literature, N1-substitution has been shown to modulate hepatic selectivity and lipophilicity—parameters that are relevant to the therapeutic window of LDL-r up-regulators [2]. While direct head-to-head biological data for 648898-05-9 vs. 133455-10-4 are not publicly available, the patent's explicit selection of the N1-allyl congener over the unsubstituted core constitutes a documented, intentional differentiation in the disclosed synthetic strategy.

LDL receptor upregulation Patent-defined intermediate Cardiovascular lead discovery

Synthetic Versatility: PiNH vs. N-Methylpiperidine in Downstream Derivatisation

The unsubstituted piperidine NH in 648898-05-9 provides a reactive handle for amide bond formation, sulfonamide synthesis, reductive amination, and urea formation. The N-methyl analog (648898-01-5) cannot participate in these reactions without prior N-demethylation, a step that typically proceeds in low to moderate yield and requires harsh reagents (e.g., cyanogen bromide or chloroformates) . In the context of the Glaxo patent series, the piperidine NH is almost certainly the point of attachment for the elaborated aryl amide side chains that define the LDL-r up-regulator pharmacophore [1]. While the indole analog 1-(2-methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole (CAS 648882-72-8) also possesses a secondary amine, it replaces the indazole core with an indole, which alters hydrogen-bond acceptor capacity (1 vs. 2 nitrogen lone pairs in the azole ring) and may affect target engagement at the LXR/LDL-r protein interface .

Synthetic intermediate Parallel chemistry Medicinal chemistry diversification

Documented Patent Provenance vs. Uncharacterized Vendor Catalog Compounds

Compound 648898-05-9 is traceable to a specific page and role (Precursor 1, page 43) in WO2004/006923 A1, assigned to Glaxo Group Limited, providing a verifiable provenance chain for regulatory and publication purposes [1]. Many commercially available indazole-piperidine building blocks lack patent provenance or defined synthetic roles. For comparison, 3-(piperidin-4-yl)-1H-indazole (CAS 133455-10-4) and 3-(piperidin-4-yl)-1H-indazole hydrochloride (CAS 1416351-79-5) are widely catalogued but are not explicitly linked to a specific patent-derived lead series . The N-allyl indazole variant 648898-01-5, while structurally adjacent, appears in alternative patent contexts related to LXR-mediated diseases but is not documented as a direct precursor in the same LDL-r up-regulator synthetic scheme [2]. This documentation gap introduces ambiguity in procurement decisions, particularly when regulatory filings or grant applications require traceable sourcing of key intermediates.

Patent provenance Procurement risk Reproducibility

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole (648898-05-9): Prioritised Research and Industrial Application Scenarios


Replication and Extension of the Glaxo LDL-Receptor Up-Regulator Lead Series

Teams aiming to synthesise and profile analogues of the aryl piperidine LDL-r up-regulators disclosed in WO2004/006923 A1 should prioritise 648898-05-9 as the key indazole-piperidine intermediate. The compound's explicit citation as Precursor 1 on page 43 of the patent ensures synthetic route fidelity, and its free piperidine NH permits direct acylation with the aryl carboxylic acid fragments described in the patent claims, as evidenced by its documented role in the LDL-r up-regulator synthetic pathway [1].

Parallel Medicinal Chemistry Libraries Targeting Nuclear Hormone Receptors (LXR/LDL-r Axis)

The combination of a hydrogen-bond-donating piperidine NH and an N1-allyl group makes 648898-05-9 a versatile scaffold for parallel amide or sulfonamide library synthesis. The calculated LogP of 3.41 and the presence of a single HBD position this intermediate favourably for CNS-sparing, liver-targeted LXR modulator programs, where excessive brain penetration is undesirable, differentiating it from more lipophilic, tertiary amine analogs such as 648898-01-5 that lack the reactive NH handle [1]. The indazole core provides a distinct H-bond acceptor profile compared to indole-based alternatives, which may influence LXR/LDL-r binding selectivity .

Chemical Biology Probe Development for Cholesterol Homeostasis Pathways

For academic groups investigating transcriptional regulation of LDL receptor expression, 648898-05-9 offers a patent-documented entry point into the aryl piperidine chemotype. The N1-allyl group can serve as a latent bioorthogonal handle (e.g., for thiol-ene click chemistry) to generate probe molecules or affinity reagents, while the indazole core's established presence in kinase and nuclear receptor ligand space provides a defined pharmacological starting point for target engagement studies [1].

Procurement Risk Mitigation for GLP/GMP Intermediate Sourcing

Organisations requiring traceable, patent-defined intermediates for IND-enabling studies or process chemistry development should prioritise 648898-05-9 over uncharacterised generic indazole-piperidine building blocks. The documented provenance in a Glaxo-owned patent family supports intellectual property due diligence and provides a clear paper trail for regulatory submissions, reducing the risk of sourcing compounds with ambiguous or undisclosed synthetic history .

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